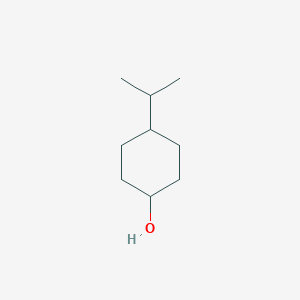

4-Isopropylcyclohexanol

Vue d'ensemble

Description

4-Isopropylcyclohexanol is an organic compound with the molecular formula C₉H₁₈O. It is a cyclohexanol derivative where an isopropyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a colorless to almost colorless liquid and is known for its leathery odor. It is used in various applications, including perfumery and as an intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Isopropylcyclohexanol can be synthesized through several methods:

Hydrogenation of para-isopropyl phenol: This method involves the catalytic hydrogenation of para-isopropyl phenol under specific conditions to yield this compound.

Electrolytic reduction of Cryptone: Cryptone, which can be isolated from Eucalyptus oil fractions or certain Pine needle oils, undergoes electrolytic reduction to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous-flow biocatalytic processes. These processes utilize commercial alcohol dehydrogenases to achieve high conversions and diastereoisomeric excess values. The use of Candida antarctica A as a catalyst for enzymatic acetylation is also common in the production of specific isomers .

Analyse Des Réactions Chimiques

Types of Reactions

4-Isopropylcyclohexanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 4-isopropylcyclohexanone.

Reduction: It can be reduced to form different stereoisomers of this compound.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

Oxidation: 4-Isopropylcyclohexanone.

Reduction: Various stereoisomers of this compound.

Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Applications De Recherche Scientifique

Analgesic Applications

Mechanism of Action:

Recent studies have highlighted the analgesic properties of 4-isopropylcyclohexanol, particularly its ability to inhibit specific ion channels involved in pain sensation. The compound has been shown to inhibit the activity of several transient receptor potential (TRP) channels, including TRPV1, TRPA1, and anoctamin 1 (ANO1), which are critical in nociception (pain perception) .

Research Findings:

- Inhibition of Pain Sensation: In experiments with mice, 4-iPr-CyH-OH significantly reduced pain-related behaviors induced by capsaicin, a known pain-inducing agent. This suggests that the compound effectively mitigates pain sensation by inhibiting action potential generation in sensory neurons .

- Potential for New Painkillers: The findings indicate that this compound could serve as a foundational chemical for developing new analgesics targeting TRP channels. This is particularly relevant for conditions where traditional pain management strategies are inadequate .

Case Study:

A study conducted by Takayama et al. (2017) demonstrated that this compound inhibited capsaicin-induced action potentials in mouse sensory neurons, leading to a marked decrease in pain-related licking behaviors. The study provided compelling evidence for its potential use as an analgesic agent .

Fragrance Chemistry

Usage in Perfumery:

this compound is also recognized for its applications in the fragrance industry. It is utilized as a fragrance ingredient due to its pleasant scent profile and stability .

Synthesis and Properties:

- Biocatalytic Processes: Recent advancements have explored continuous-flow biocatalytic processes for synthesizing this compound, enhancing its production efficiency and sustainability .

- Safety Assessments: Safety assessments have been conducted to evaluate the compound's effects on human health, confirming its suitability as a fragrance ingredient without significant adverse effects .

Comparative Data Table

Mécanisme D'action

4-Isopropylcyclohexanol exerts its effects by inhibiting specific ion channels, including anoctamin 1 (ANO1), transient receptor potential vanilloid 1 (TRPV1), transient receptor potential ankyrin 1 (TRPA1), transient receptor potential melastatin 8 (TRPM8), and transient receptor potential vanilloid 4 (TRPV4). It reduces the open-times of these channels without affecting the unitary amplitude or closed-time, suggesting that it affects gating rather than blocking the channel pore . This inhibition leads to reduced action potential generation and mitigates pain-related behaviors induced by capsaicin in mice .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohexanol: A simpler analog without the isopropyl group.

4-tert-Butylcyclohexanol: Similar structure with a tert-butyl group instead of an isopropyl group.

4-Isopropylcyclohexanone: The oxidized form of 4-isopropylcyclohexanol.

Uniqueness

This compound is unique due to its specific inhibition of multiple ion channels, which makes it a promising candidate for developing novel analgesics. Its leathery odor also makes it valuable in the fragrance industry .

Activité Biologique

4-Isopropylcyclohexanol (4-iPr-CyH-OH) is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and various pharmacological effects. This article explores the biological activities of 4-iPr-CyH-OH, drawing from recent research findings, case studies, and experimental data.

- Chemical Formula : C₉H₁₈O

- Molecular Weight : 142.24 g/mol

- CAS Number : 20739-20-0

Analgesic Properties

Recent studies have highlighted the analgesic potential of 4-iPr-CyH-OH. Research indicates that this compound can inhibit pain pathways by targeting specific ion channels involved in nociception.

-

Ion Channel Inhibition :

- 4-iPr-CyH-OH demonstrates antagonistic effects on transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1. These channels play critical roles in pain sensation.

- In experiments, 4-iPr-CyH-OH inhibited action potentials induced by capsaicin in isolated dorsal root ganglion (DRG) neurons, suggesting a reduction in pain-related behaviors in vivo .

-

Experimental Evidence :

- In a mouse model, administration of 300 µM capsaicin with 3 mM 4-iPr-CyH-OH significantly reduced pain-related behaviors compared to controls .

- The compound did not activate hTRPV1 but showed slight activation of hTRPA1, indicating a nuanced interaction with these receptors that could be beneficial for analgesic development .

Table: Effects of this compound on Ion Channels

| Ion Channel | Effect | Concentration Tested | Observations |

|---|---|---|---|

| mTRPV1 | Inhibition | 0.03, 0.3, 3 mM | No activation observed |

| mTRPA1 | Partial Activation/Inhibition | 0.03, 0.3, 3 mM | Slight activation noted |

| TRPM8 | Inhibition | 3 mM | Inhibited menthol-induced currents |

| TRPV4 | Inhibition | 3 mM | Significant inhibition observed |

Other Biological Activities

Beyond its analgesic properties, 4-iPr-CyH-OH has been investigated for various other biological activities:

- Antioxidant Activity :

- Antitumor Activity :

- Antimicrobial Effects :

Case Studies

A notable case study involved the synthesis and evaluation of 4-iPr-CyH-OH derivatives through biocatalytic processes. The study demonstrated effective conversion rates and highlighted the compound's potential applications in synthetic fragrances and pharmaceuticals .

Table: Summary of Case Studies on Biological Activities

Propriétés

IUPAC Name |

4-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKRDMLKVSKFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047149 | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4621-04-9, 15890-36-5, 22900-08-9 | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4621-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015890365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022900089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365047QI0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5HS2TR1NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between 4-isopropylcyclohexanol and pain sensation?

A1: Research suggests that this compound (4-iPr-CyH-OH) exhibits analgesic effects by inhibiting specific ion channels involved in pain perception. [] Specifically, it inhibits the activities of anoctamin 1 (ANO1), transient receptor potential vanilloid 1 (TRPV1), and transient receptor potential ankyrin 1 (TRPA1) channels. [] While the exact mechanism of inhibition remains under investigation, this finding highlights the potential of 4-iPr-CyH-OH as a novel analgesic agent. You can find more information on this in the publication by .

Q2: How does the stereochemistry of this compound impact its applications?

A2: this compound exists as both cis and trans isomers. Notably, the cis isomer of this compound, often referred to as "Leather cyclohexanol", exhibits a stronger odor profile compared to its trans counterpart. [] This difference in odor intensity makes the cis isomer particularly valuable in the fragrance industry.

Q3: Are there any environmentally friendly methods for producing the desired stereoisomer of this compound?

A3: Yes, researchers have explored biocatalytic approaches for the stereoselective synthesis of cis-4-isopropylcyclohexanol. [] This method utilizes alcohol dehydrogenases (ADHs) to facilitate the reduction of 4-isopropylcyclohexanone, favoring the formation of the cis isomer. This enzymatic approach offers a more sustainable alternative to traditional chemical synthesis methods, aligning with green chemistry principles.

Q4: Beyond its applications in fragrance, is this compound relevant in other fields?

A4: Interestingly, this compound has been identified as a metabolite of isopropylcyclohexane in male Fischer 344 rats. [] This finding suggests potential for its use in toxicological studies and for understanding the metabolic pathways of certain hydrocarbons in biological systems.

Q5: Are there alternative methods for synthesizing this compound that provide advantages over traditional approaches?

A5: Yes, researchers have successfully employed supercritical carbon dioxide (scCO2) as a solvent in the catalytic hydrogenation of 4-isopropylphenol to produce this compound. [] This method offers distinct advantages, including higher yields of the desired cis-4-isopropylcyclohexanol and reduced formation of unwanted byproducts compared to traditional solvent systems like 2-propanol. [] This highlights the potential of utilizing supercritical fluids in fine chemical synthesis for improved efficiency and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.